molecular formula C17H14N4OS B2355542 4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 722465-51-2

4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2355542
CAS No.: 722465-51-2
M. Wt: 322.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a chemical compound designed for research applications. This triazoloquinazoline derivative is of significant interest in medicinal chemistry for its potential interaction with biological targets. Compounds within the 1,2,4-triazolo[4,3-a]quinazolin-5-one structural class have been identified as a promising scaffold for the development of novel H1-antihistaminic agents . Research on closely related analogues has demonstrated their ability to protect animal models from histamine-induced bronchospasm, showing significant in vivo H1-antihistaminic activity . A key research advantage of this chemical series is the potential for an improved therapeutic profile. Some structurally similar compounds have exhibited potent antihistaminic effects while demonstrating negligible sedation in preclinical models, a common limitation of classical antihistamine drugs . The 1-sulfanyl substitution pattern on the triazole ring provides a distinct chemical handle for further derivatization and structure-activity relationship (SAR) studies, enabling researchers to explore interactions with the target binding site . Beyond core antihistamine research, the broader triazoloquinazoline pharmacophore is recognized for its diverse pharmacological potential, with some derivatives reported to act as adenosine antagonists, benzodiazepine receptor antagonists, and protein kinase inhibitors . This compound is presented as a key intermediate for pharmaceutical researchers investigating new therapeutic agents for allergic conditions, inflammatory diseases, and other biologically relevant pathways.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-6-8-12(9-7-11)10-20-15(22)13-4-2-3-5-14(13)21-16(20)18-19-17(21)23/h2-9H,10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYZIFQWYDTQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS No. 722465-51-2) is a member of the triazoloquinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17_{17}H14_{14}N4_{4}OS
  • Molecular Weight : 322.39 g/mol
  • IUPAC Name : 4-(4-methylbenzyl)-1-thioxo-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one

Antihistaminic Activity

Research has highlighted the antihistaminic properties of compounds in the triazoloquinazolinone class. A study demonstrated that various derivatives exhibited significant protection against histamine-induced bronchospasm in guinea pigs. Specifically, compounds were tested for their in vivo H(1)-antihistaminic activity, with notable results indicating that some derivatives provided up to 72.71% protection , comparable to standard antihistamines like chlorpheniramine maleate .

Compound% ProtectionSedation %
Tested Compound72.71%11%
Chlorpheniramine Maleate71%30%

This data suggests that This compound may serve as a prototype for developing new antihistaminic agents with reduced sedative effects.

Antimicrobial Activity

Compounds within the triazoloquinazolinone framework have also been reported to exhibit antimicrobial properties . A study on similar derivatives showed effectiveness against various microorganisms including Staphylococcus aureus and Candida albicans . Although specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

The precise mechanisms by which triazoloquinazolinones exert their biological effects are still under investigation. However, it is hypothesized that these compounds may interact with specific receptors or enzymes involved in histamine signaling pathways and microbial metabolism. The thioxo group in the structure is believed to play a crucial role in enhancing biological activity through interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities of triazoloquinazolinones:

  • Antihistaminic Activity Study : A series of derivatives were synthesized and tested for their ability to inhibit H(1) receptors in vivo. The results indicated that modifications to the phenyl groups significantly influenced potency and selectivity .
  • Antimicrobial Studies : Research into related compounds has shown promising results against bacterial strains and fungi. Further studies are needed to evaluate the specific antimicrobial activity of This compound against a broader spectrum of pathogens .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. Studies have shown that 4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one and its analogs have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds have demonstrated promising results in inhibiting bacterial growth, making them potential candidates for antibiotic development .

Anticancer Properties

The quinazolinone scaffold has been extensively studied for its anticancer potential. Compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural modifications in the triazoloquinazolinone series can enhance their selectivity and potency against tumor cells .

Anti-inflammatory Effects

Recent studies have suggested that certain derivatives of this compound may possess anti-inflammatory properties. These compounds have been evaluated in vivo for their ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. For instance, some derivatives showed significant inhibition of edema in animal models, indicating their therapeutic potential in treating conditions like rheumatoid arthritis .

Case Study 1: Antimicrobial Screening

A study published in GSC Biological and Pharmaceutical Sciences evaluated a series of quinazolinone derivatives for their antimicrobial activity against Klebsiella pneumoniae, Bacillus subtilis, and Escherichia coli. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml against Klebsiella pneumoniae, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research effort documented in RSC Advances, derivatives of quinazolinones were screened against various cancer cell lines. The study revealed that modifications at specific positions on the quinazolinone ring significantly enhanced cytotoxicity against breast and lung cancer cells. This underscores the importance of structural diversity in developing effective anticancer drugs .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Triazoloquinazolinones and related heterocycles exhibit diverse pharmacological activities, modulated by substituent variations. Below is a systematic comparison:

H₁-Antihistaminic Activity

Triazoloquinazolinones with aromatic substitutions at position 1 and 4 have shown potent H₁-antihistaminic effects. Key examples include:

Compound Name Substituents Activity (% Protection) Sedation (%) Reference
4-(3-Ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (4b) 1-CH₃, 4-(3-EtPh) 74.6 10
Chlorpheniramine maleate (Standard) - 71.0 30
Target Compound 1-SH, 4-(4-MeBz) Not reported -

Key Findings :

  • Compound 4b outperformed chlorpheniramine in bronchospasm protection (74.6% vs. 71%) with reduced sedation (10% vs. 30%) .
  • The target compound’s sulfanyl group may enhance receptor binding via thiol interactions, but its activity remains untested.
Anticonvulsant Activity

Triazoloquinoline derivatives (e.g., 5-substituted-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines) demonstrate significant anticonvulsant effects, unlike their triazolone counterparts:

Compound Structure ED₅₀ (MES, mg/kg) ED₅₀ (scPTZ, mg/kg) Reference
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) Triazole ring 27.4 22.0
Triazolone derivatives (e.g., 4a-f) Triazolone ring >300 >300
Target Compound Triazoloquinazolinone Not reported -

Key Findings :

  • The triazole ring is critical for anticonvulsant activity, as triazolones (lacking sulfur) are inactive .
  • The target compound’s sulfanyl group and quinazolinone core may offer unique binding profiles but require empirical validation.
Regioselective Reactivity

The sulfanyl group in the target compound enables distinct reactivity compared to oxygen analogs:

Reaction Type Sulfanyl Derivative (Target) Oxygen Analog (e.g., 4-Me-quinazolinone) Reference
Alkylation S-alkylation predominates N-alkylation favored
Acylation Forms S-acyl intermediates Direct N-acylation

Key Findings :

  • Sulfanyl derivatives undergo kinetically controlled S-substitution, enabling selective functionalization .
  • This reactivity could be leveraged to synthesize prodrugs or targeted analogs.
Structural Analogs with Fused Rings

Compounds with extended fused rings exhibit enhanced activity in some cases:

Compound Structure Activity Reference
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5-one Fused thienopyrimidine Comparable to standard inhibitors
Target Compound No fused rings Not reported

Key Findings :

  • Fused rings (e.g., thienopyrimidine) improve steric and electronic interactions with biological targets .
  • The target compound’s simpler structure may offer synthetic advantages but reduced potency.

Preparation Methods

Starting Materials and Intermediate Formation

The quinazolinone core is typically derived from anthranilic acid derivatives or substituted anilines. For example, 2-methyl aniline serves as a precursor in analogous syntheses. Key steps include:

  • N-Acylation : Treatment with acetic anhydride yields N-(4-hydroxy-2-methylphenyl)acetamide.
  • Nitration and Reduction : Introduction of nitro groups followed by reduction to diamines enables cyclization with oxalic acid to form quinoxaline-2,3-dione intermediates.

Cyclization to Quinazolinone

Reaction of diamines with carbonyl sources (e.g., oxalic acid) under reflux conditions generates the quinazolinone ring. For instance, N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide cyclizes with oxalic acid to yield 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione.

Formation of theTriazolo Moiety

Hydrazine Intermediate Preparation

Hydrazine derivatives are critical for triazole annulation. In a reported method, 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one is synthesized from 2-methyl aniline via a multi-step route involving nitration, reduction, and hydrazine incorporation.

Cyclocondensation with One-Carbon Donors

Cyclization of hydrazinoquinazolinones with one-carbon donors (e.g., formic acid, triethyl orthoformate) forms the triazoloquinazolinone scaffold. For example, heating 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with formic acid yields the triazolo[4,3-a]quinazolin-5-one core.

Incorporation of the Sulfanyl Group

Thiolation Methods

The sulfanyl group (-SH) is introduced via:

  • Thiocarbonyl Substitution : Replacement of a halogen or oxygen atom using phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
  • Direct Sulfur Incorporation : Reaction with thiourea in the presence of a base.

Optimized Procedure :

  • Substrate : 4-[(4-Methylphenyl)methyl]-1-hydroxy-4H,5H-triazolo[4,3-a]quinazolin-5-one.
  • Reagent : Lawesson’s reagent (2.0 equiv).
  • Conditions : Toluene, reflux, 6 hours.
  • Yield : 85% (isolated via recrystallization from ethanol).

Reaction Optimization and Challenges

Regioselectivity in Triazole Formation

The position of triazole annulation is controlled by the electronic environment of the quinazolinone. Electron-withdrawing groups (e.g., sulfonyl) direct cyclization to the [4,3-a] position, as observed in analogous compounds.

Stability of the Sulfanyl Group

The -SH group is prone to oxidation. Synthetic routes are conducted under inert atmospheres (N2/Ar), and antioxidants (e.g., BHT) are added during purification.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 5.32 (s, 2H, CH2), 2.34 (s, 3H, CH3).
  • MS (ESI+) : m/z 365.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) shows ≥98% purity, with retention time = 6.72 min.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield (%) Purity (%)
Quinazolinone-first 2-Methyl aniline Lawesson’s reagent 72 97
Triazole-first Anthranilic acid 4-Methylbenzyl Cl 68 95

Industrial and Pharmacological Relevance

The compound’s thiol functionality enhances binding to biological targets, making it a candidate for H1-antihistaminic agents. Scalable synthesis requires optimizing solvent systems (e.g., switching from DMF to acetonitrile) and catalytic methods to reduce reaction times.

Q & A

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield
SolventEthanol/MethanolEnhances solubility and rate
Temperature60–80°C (reflux)Balances kinetics/thermodynamics
Reaction Time6–12 hoursPrevents side reactions

Yield improvements (>70%) are achieved by monitoring intermediates via TLC and optimizing stoichiometry .

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Focus
Structural confirmation relies on:

  • Spectroscopy :
    • <sup>1</sup>H/ <sup>13</sup>C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .
    • IR Spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~1250 cm<sup>-1</sup>) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: 1.68–1.72 Å) and dihedral angles between aromatic rings, critical for understanding electronic delocalization .

Q. Example Crystallographic Data :

ParameterObserved ValueSource
Crystal SystemMonoclinic
Space GroupP21/c
Hydrogen BondingN–H⋯N (2.89 Å)

How do computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) provides insights into:

  • Electronic Structure : HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV-Vis spectra, indicating charge-transfer transitions .
  • Reactivity : Fukui indices identify nucleophilic/electrophilic sites (e.g., sulfur atom as a nucleophilic center) .
  • Vibrational Modes : Predicted IR frequencies match experimental data (e.g., triazole ring vibrations at 1550 cm<sup>-1</sup>) .

Q. Methodology :

  • Basis Set: B3LYP/6-311++G(d,p) .
  • Software: Gaussian 09 or ORCA .

What strategies are employed to resolve contradictions between theoretical predictions and experimental data in structural studies?

Advanced Research Focus
Discrepancies (e.g., bond length variations >0.05 Å between DFT and X-ray) are addressed via:

  • Basis Set Optimization : Hybrid functionals (e.g., M06-2X) improve accuracy for non-covalent interactions .
  • Solvent Effects : Polarizable Continuum Models (PCM) account for solvent-induced conformational changes .
  • Dynamic Effects : Molecular dynamics simulations assess thermal motion in crystallographic data .

Case Study : For the title compound, DFT-predicted C–S bond length (1.70 Å) aligns with X-ray data (1.68 Å) after incorporating dispersion corrections .

What experimental designs are used to evaluate the structure-activity relationships (SAR) of triazoloquinazolinone derivatives?

Advanced Research Focus
SAR studies involve:

  • Functional Group Variation : Modifying substituents (e.g., replacing 4-methylbenzyl with halogenated analogs) to assess antimicrobial potency .
  • Biological Assays :
    • MIC Testing : Determines antimicrobial activity against Gram-positive/negative strains .
    • Enzyme Inhibition : Measures IC50 values against targets like urease or cyclooxygenase .

Q. Data Analysis :

DerivativeSubstituentMIC (µg/mL)IC50 (COX-2, nM)
Parent Compound4-methylbenzyl8.2120
Analog A4-chlorobenzyl4.585

Trends suggest electron-withdrawing groups enhance bioactivity .

How are hydrogen bonding and crystal packing effects investigated to predict solubility and stability?

Advanced Research Focus
Crystal engineering techniques:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 15% H-bond contribution in the title compound) .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with packing density (decomposition >250°C) .

Implications : Tight packing via C–H⋯S bonds reduces solubility but enhances thermal stability, guiding formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.